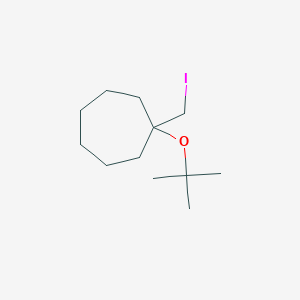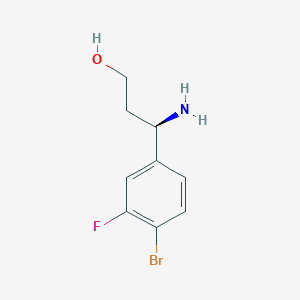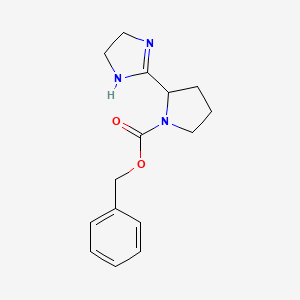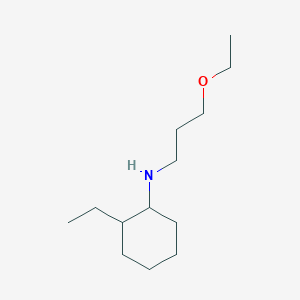
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is an organic compound characterized by a cycloheptane ring substituted with a tert-butoxy group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodomethyl group can be reduced to form methyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Formation of azido, cyano, or thiomethyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of methyl derivatives.
Scientific Research Applications
1-(tert-Butoxy)-1-(iodomethyl)cycloheptane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can influence various biochemical pathways and molecular processes.
Comparison with Similar Compounds
1-(tert-Butoxy)-1-(chloromethyl)cycloheptane: Similar structure but with a chloromethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(bromomethyl)cycloheptane: Similar structure but with a bromomethyl group instead of an iodomethyl group.
1-(tert-Butoxy)-1-(hydroxymethyl)cycloheptane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and hydroxymethyl analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various synthetic transformations.
Properties
Molecular Formula |
C12H23IO |
|---|---|
Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cycloheptane |
InChI |
InChI=1S/C12H23IO/c1-11(2,3)14-12(10-13)8-6-4-5-7-9-12/h4-10H2,1-3H3 |
InChI Key |
QXPRQKQQNWWEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1(CCCCCC1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Aminomethyl)cyclopropoxy]propan-1-ol](/img/structure/B15272930.png)


![2-[(3,3-Dimethylcyclohexyl)amino]butan-1-ol](/img/structure/B15272942.png)

![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)

![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)




![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)

